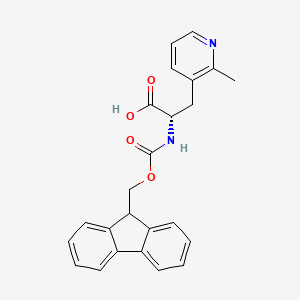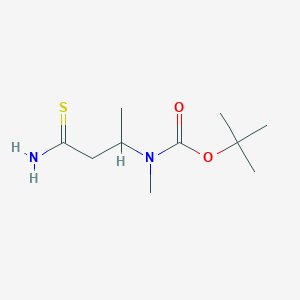
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a thioxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted carbamates and ureas.
Applications De Recherche Scientifique
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group may also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate with an ethynyl group, used in organic synthesis.
Tert-butyl (2-hydroxyethyl)(methyl)carbamate: A carbamate with a hydroxyethyl group, used in various chemical reactions.
Uniqueness
Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is unique due to the presence of both an amino group and a thioxo group, which provide distinct reactivity and potential biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H20N2O2S |
|---|---|
Poids moléculaire |
232.35 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-4-sulfanylidenebutan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H20N2O2S/c1-7(6-8(11)15)12(5)9(13)14-10(2,3)4/h7H,6H2,1-5H3,(H2,11,15) |
Clé InChI |
VWOISUIHNPDFKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=S)N)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


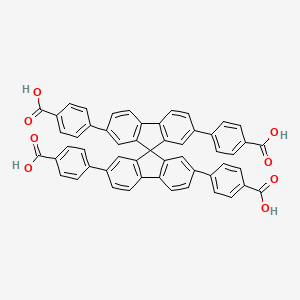
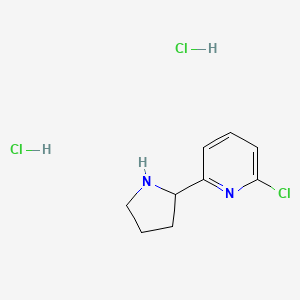
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)

![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)


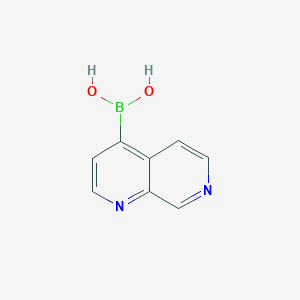
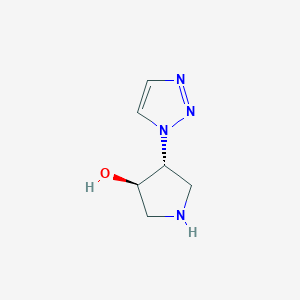
![methyl N-[[4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/no-structure.png)

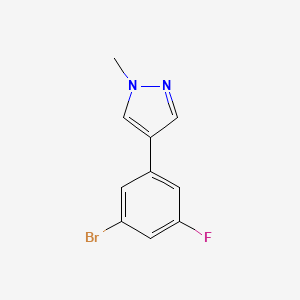
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(furan-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658519.png)
